molecular formula C6H8N2O4S B13977765 methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate

methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate

Cat. No.: B13977765
M. Wt: 204.21 g/mol
InChI Key: IBLHTUQXBLUBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O4S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole derivatives with sulfamoyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
  • 1H-Pyrrole, 3-methyl-

Uniqueness

Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate is unique due to its sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds .

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

methyl 1-sulfamoylpyrrole-3-carboxylate

InChI

InChI=1S/C6H8N2O4S/c1-12-6(9)5-2-3-8(4-5)13(7,10)11/h2-4H,1H3,(H2,7,10,11)

InChI Key

IBLHTUQXBLUBAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.